molecular formula C16H13F3N2O5 B1226230 N-(2-hydroxyethyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

N-(2-hydroxyethyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

Cat. No. B1226230
M. Wt: 370.28 g/mol
InChI Key: BSYPHDMFWPEYHD-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is an aromatic ether.

Scientific Research Applications

1. Polymer Synthesis and Material Properties

  • Polyimide Film Preparation : The synthesis of related compounds, like 1,3-bis(4-amino-2-trifluoromethyl-phenoxy)benzene, derived from similar chemical processes, has been utilized to create transparent polyimide films. These films exhibit significant properties for potential applications in insulation materials (Fu Ju-sun, 2010).

2. Chemical Stability and Degradation

  • Degradation Studies : Compounds structurally similar to N-(2-hydroxyethyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide, such as 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, have been subjected to degradation studies to understand their stability under various conditions, which is crucial for drug development processes (G. C. D. Santos et al., 2013).

3. Polymer Synthesis Enhancements

  • Poly(arylene ether amide) Synthesis : Research has explored the synthesis of new poly(arylene ether amide)s with trifluoromethyl pendent groups through reactions involving AB-type monomers, including compounds similar to N-(2-hydroxyethyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide. These polymers display high molecular weights and are soluble in common organic solvents (Hyojung Lee & S. Kim, 2002).

4. Antimicrobial Applications

  • Antimicrobial Activity : Derivatives of N-(2-hydroxyethyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide have been studied for their antibacterial and antifungal activities. Certain benzamide derivatives exhibited broad-spectrum activity against various microorganisms, indicating potential applications in antimicrobial treatments (T. Ertan et al., 2007).

5. Chemical Oxidation Processes

  • Oxidation Studies : The oxidation of related compounds, like N-(2-hydroxy-4-nitrophenyl)benzamide, has been explored to understand the chemical processes leading to oxidative cascades, which can be pivotal in organic synthesis and chemical engineering (O. Reinaud et al., 1991).

6. Precursor for Antitubercular Drug Candidates

  • Antitubercular Drug Development : Structural characterization of similar compounds has been conducted to develop new antituberculosis drugs, showcasing the role of such chemicals in the synthesis of potential medical treatments (A. Richter et al., 2021).

properties

Product Name

N-(2-hydroxyethyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

Molecular Formula

C16H13F3N2O5

Molecular Weight

370.28 g/mol

IUPAC Name

N-(2-hydroxyethyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

InChI

InChI=1S/C16H13F3N2O5/c17-16(18,19)11-3-6-14(13(9-11)21(24)25)26-12-4-1-10(2-5-12)15(23)20-7-8-22/h1-6,9,22H,7-8H2,(H,20,23)

InChI Key

BSYPHDMFWPEYHD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NCCO)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCO)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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